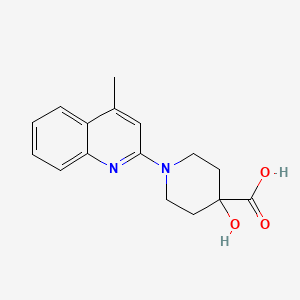

![molecular formula C17H21N7O2 B5500809 N~4~-cyclopent-3-en-1-yl-7-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine](/img/structure/B5500809.png)

N~4~-cyclopent-3-en-1-yl-7-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to a class of polycyclic N-heterocyclic compounds. Its structural complexity suggests potential applications in various fields of chemistry and possibly pharmacology. The compound incorporates several heterocyclic rings, including pyrimido and azepine, which are known for their diverse chemical properties and biological activities.

Synthesis Analysis

The synthesis of such complex molecules often involves multiple steps, including ring closure reactions and the introduction of various functional groups. One method could involve base-catalyzed aminolysis followed by intramolecular Friedel-Crafts cyclization. This is suggested by the synthesis of similar compounds like amino-substituted benzo[b]pyrimido[5,4-f]azepines (Quintero et al., 2018).

Molecular Structure Analysis

The molecular structure likely features a complex arrangement of rings. The pyrimido[4,5-d]azepine core is a significant component, often showing a boat conformation in similar compounds (Quintero et al., 2018).

Chemical Reactions and Properties

Compounds with similar structures exhibit a range of chemical behaviors. They can undergo various reactions, including cycloadditions, aziridination, and rearrangements, indicating a high degree of reactivity and potential for further chemical modifications (Hu, Faraldos, & Coates, 2009).

Physical Properties Analysis

While specific data for this compound is not available, compounds with similar structures generally exhibit solid-state properties influenced by factors like hydrogen bonding, π-π interactions, and molecular packing (Quintero et al., 2016).

Applications De Recherche Scientifique

Catalytic Cycloaddition Reactions

Research has shown that copper(I) and dirhodium(II) catalysts can induce divergent cycloaddition reactions of enoldiazo compounds and α-diazocarboximides. These reactions result in the formation of epoxypyrrolo[1,2-a]azepine derivatives through [3+3]-cycloaddition of a carbonyl ylide, and cyclopenta[2,3]pyrrolo[2,1-b]oxazoles through regioselective [3+2]-cycloaddition, demonstrating the versatility of such compounds in synthetic chemistry (Deng et al., 2017).

Carbonyl Compound Identification

N-Methyl benzothiazolone hydrazone has been employed to react with various carbonyl compounds, forming azine and “osazine” derivatives. These derivatives exhibit characteristic spectra, allowing for the spectrophotometric identification and measurement of aldehydes, ketones, and other related compounds, demonstrating the analytical applications of similar chemical structures (Paz et al., 1965).

Heterocyclic Compound Synthesis

The synthesis and Dimroth rearrangement of 3-amino-4-(5-amino-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazoles have been explored. This research highlights the potential of such compounds in the development of novel heterocyclic systems, which could be applicable in various areas of chemical research and drug development (Rozhkov et al., 2004).

N-Heterocyclic Carbene Catalyzed Reactions

N-Heterocyclic carbenes have been found to catalyze the formal [3 + 3] cycloaddition between α,β-unsaturated aldehydes and azomethine imines, producing substituted pyridazinones. This research shows the catalytic potential of such carbenes in creating complex heterocyclic compounds, which may be related to the synthesis and reactivity of the compound (Chan & Scheidt, 2007).

Propriétés

IUPAC Name |

[2-amino-4-(cyclopent-3-en-1-ylamino)-5,6,8,9-tetrahydropyrimido[4,5-d]azepin-7-yl]-(4-methyl-1,2,5-oxadiazol-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N7O2/c1-10-14(23-26-22-10)16(25)24-8-6-12-13(7-9-24)20-17(18)21-15(12)19-11-4-2-3-5-11/h2-3,11H,4-9H2,1H3,(H3,18,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDDJXYFVBFABQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NON=C1C(=O)N2CCC3=C(CC2)N=C(N=C3NC4CC=CC4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl ({5-[1-(2,4-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B5500729.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-thiophenecarboxamide](/img/structure/B5500735.png)

![N-[1-(1H-benzimidazol-2-yl)-2-(3-nitrophenyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5500738.png)

![2-(4-ethylphenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]acetamide](/img/structure/B5500747.png)

![5-(2-ethylbenzoyl)-1-(4-fluorobenzyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B5500783.png)

![N-{4-oxo-4-[(3R*,3aR*,7aR*)-3-phenylhexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]butyl}acetamide](/img/structure/B5500789.png)

![2-(2-methoxyphenyl)-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B5500792.png)

![N-(cyclopropylmethyl)-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]-N-propylacetamide](/img/structure/B5500797.png)

![4-butoxy-N-[2-(4-nitrophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B5500804.png)

![7-[(2-anilinopyrimidin-5-yl)carbonyl]-N,N-dimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5500819.png)

![N-[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]phenylalanine](/img/structure/B5500821.png)

![2-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl}-4-(3,3,3-trifluoropropyl)pyrimidine](/img/structure/B5500829.png)